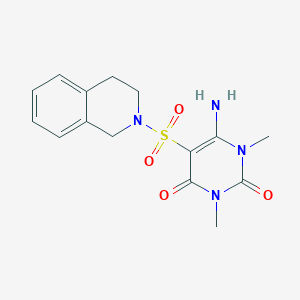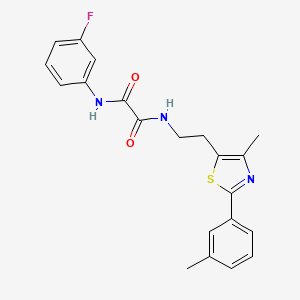![molecular formula C18H14N2OS B2612362 9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866866-27-5](/img/structure/B2612362.png)
9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, commonly known as CPMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMT has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Aplicaciones Científicas De Investigación
Synthetic Methods
Chromeno[2,3-d]pyrimidine derivatives, such as the ones , are synthesized using various methods . These methods are divided into different chapters based on the type of reaction . The functionally substituted chromene moiety is often considered a crucial structural element in both naturally occurring and biologically active compounds .
Biological Activity
These compounds have shown potential biological activity and adaptability as synthons in chemical synthesis . They have been used in the production of heterocycles with a pyrimidine component, particularly chromeno[2,3-d]pyrimidine derivatives .
Anticancer Applications
Some of these compounds have been evaluated for their in vitro antitumor activity against various human cancer cell lines . They have been tested against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations .
Green Chemistry
A novel four-fused ring heterocyclic system has been synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . This method uses acidic ionic liquid catalysts in ethylene glycol, highlighting its potential in green chemistry .
Neurological Disease Treatment
Compounds with a 4H-chromene derivative, like the ones , are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Antibacterial and Antifungal Applications
These compounds have shown significant antibacterial and antifungal activities . They have attracted a lot of attention due to their biological and medicinal activities .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit good mtor kinase inhibitory activity .
Mode of Action
It is suggested that similar compounds inhibit the mtor kinase, thereby affecting cell proliferation .
Biochemical Pathways
Inhibition of mtor kinase can affect several cellular processes, including cell growth, cell proliferation, protein synthesis, and autophagy .
Result of Action
Similar compounds have been found to exhibit antitumor activity .
Propiedades
IUPAC Name |
9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZUPDURLZFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)
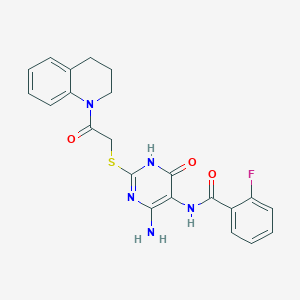
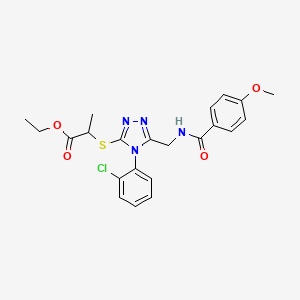
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
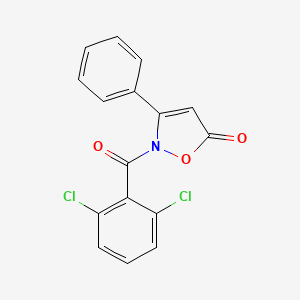
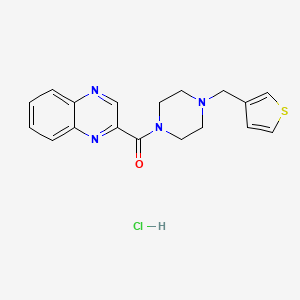

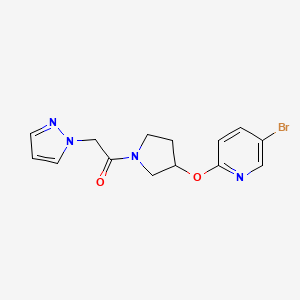
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)
